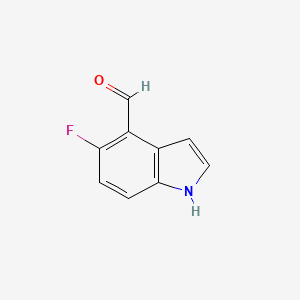

5-Fluor-1H-indol-4-carbaldehyd

Übersicht

Beschreibung

“1H-Indole-4-carboxaldehyde, 5-fluoro-” is a synthetic intermediate useful for pharmaceutical synthesis . It is a member of the indole family and is an ideal precursor for the synthesis of active molecules . It is essential and efficient for generating biologically active structures .

Synthesis Analysis

Indole derivatives are ideal precursors for the synthesis of active molecules . They are essential and efficient chemical precursors for generating biologically active structures . Multicomponent reactions (MCRs) offer access to complex molecules . This method decreases the deployment of solvents and energy essential for the purification of intermediates .

Molecular Structure Analysis

The molecular formula of “1H-Indole-4-carboxaldehyde, 5-fluoro-” is C9H6FNO . Its molecular weight is 163.15 . The InChI code is 1S/C9H6FNO/c10-8-1-2-9-6(3-4-11-9)7(8)5-12/h1-5,11H .

Chemical Reactions Analysis

Indole derivatives are involved in multicomponent reactions (MCRs), which are a one-step convergent and sustainable strategy wherein more than two starting materials combine through covalent bonds to afford a single product . These reactions are generally high-yielding, operationally friendly, time- and cost-effective .

Physical and Chemical Properties Analysis

The compound “1H-Indole-4-carboxaldehyde, 5-fluoro-” has a molecular weight of 163.15 . The storage temperature is 4 degrees Celsius .

Wissenschaftliche Forschungsanwendungen

Antivirale Aktivität

Indolderivate haben vielversprechende antivirale Eigenschaften gezeigt. Zum Beispiel:

- 6-Amino-4-substituierte Alkyl-1H-indol-2-substituierte Carboxylate erwiesen sich als wirksam gegen Influenza A, wobei die Verbindung Methyl-6-amino-4-isobutoxy-1H-indol-2-carboxylat eine inhibitorische Aktivität (IC50 = 7,53 μmol/L) und einen hohen Selektivitätsindex (SI) gegen CoxB3-Virus zeigte .

- 4-Alkyl-1-(5-Fluor-3-phenyl-1H-indol-2-carbonyl)thiosemicarbazid-Derivate zeigten eine potente antivirale Aktivität gegen Coxsackie B4-Virus, mit IC50-Werten im Bereich von 0,4 bis 2,1 μg/mL .

Synthese von Curcumin-Derivaten

Indol-5-carbaldehyd: (ein enger Verwandter) wird als Reaktant bei der Herstellung von Curcumin-Derivaten verwendet. Diese Derivate haben antiproliferative und entzündungshemmende Eigenschaften gezeigt .

Pharmazeutische Gerüstmontage

Indolderivate tragen zur Montage pharmazeutisch interessanter Gerüste bei. Forscher untersuchen weiterhin ihre Anwendungen in der Medikamentenentwicklung .

Wirkmechanismus

Target of Action

Indole derivatives, which include 5-fluoro-1h-indole-4-carbaldehyde, have been found to bind with high affinity to multiple receptors . These receptors are often involved in various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Indole derivatives are known to interact with their targets, leading to changes that result in their biological activities . For instance, some indole derivatives have shown inhibitory activity against certain viruses .

Biochemical Pathways

Indole derivatives are known to influence a variety of biological pathways due to their broad-spectrum biological activities . These pathways and their downstream effects contribute to the therapeutic potential of indole derivatives.

Result of Action

Indole derivatives, including 5-fluoro-1h-indole-4-carbaldehyde, have been associated with a range of biological activities, suggesting they may have diverse molecular and cellular effects .

Safety and Hazards

The compound has the following hazard statements: H302, H315, H319, H335 . This means it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Zukünftige Richtungen

Biochemische Analyse

Biochemical Properties

5-fluoro-1H-indole-4-carbaldehyde plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, indole derivatives, including 5-fluoro-1H-indole-4-carbaldehyde, have been shown to inhibit the activity of cytochrome P450 enzymes . These enzymes are involved in the metabolism of many drugs and endogenous compounds. The interaction between 5-fluoro-1H-indole-4-carbaldehyde and cytochrome P450 enzymes can lead to altered metabolic pathways and drug interactions.

Cellular Effects

5-fluoro-1H-indole-4-carbaldehyde affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives, including 5-fluoro-1H-indole-4-carbaldehyde, can modulate the activity of protein kinases, which are critical regulators of cell signaling pathways . This modulation can lead to changes in gene expression and cellular metabolism, affecting cell proliferation, differentiation, and apoptosis.

Molecular Mechanism

The molecular mechanism of 5-fluoro-1H-indole-4-carbaldehyde involves its interaction with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to the active sites of enzymes, such as cytochrome P450, inhibiting their activity . This inhibition can lead to the accumulation of substrates and altered metabolic pathways. Additionally, 5-fluoro-1H-indole-4-carbaldehyde can interact with DNA and RNA, affecting gene expression and protein synthesis.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-fluoro-1H-indole-4-carbaldehyde can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that indole derivatives, including 5-fluoro-1H-indole-4-carbaldehyde, can undergo degradation under certain conditions, leading to the formation of inactive or toxic byproducts . Long-term exposure to 5-fluoro-1H-indole-4-carbaldehyde can result in sustained inhibition of enzyme activity and altered cellular metabolism.

Dosage Effects in Animal Models

The effects of 5-fluoro-1H-indole-4-carbaldehyde vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as anticancer or antimicrobial activity . At high doses, 5-fluoro-1H-indole-4-carbaldehyde can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. The threshold effects observed in these studies highlight the importance of dose optimization for therapeutic applications.

Metabolic Pathways

5-fluoro-1H-indole-4-carbaldehyde is involved in several metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, the compound can inhibit cytochrome P450 enzymes, leading to the accumulation of specific substrates and altered metabolic pathways . Additionally, 5-fluoro-1H-indole-4-carbaldehyde can be metabolized to form various metabolites, which may exhibit different biological activities.

Transport and Distribution

The transport and distribution of 5-fluoro-1H-indole-4-carbaldehyde within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes by organic anion transporters and distributed to various tissues . The localization and accumulation of 5-fluoro-1H-indole-4-carbaldehyde in specific tissues can influence its biological activity and toxicity.

Subcellular Localization

The subcellular localization of 5-fluoro-1H-indole-4-carbaldehyde affects its activity and function. The compound can be targeted to specific compartments or organelles through targeting signals or post-translational modifications . For example, 5-fluoro-1H-indole-4-carbaldehyde can localize to the mitochondria, where it may influence mitochondrial function and energy metabolism.

Eigenschaften

IUPAC Name |

5-fluoro-1H-indole-4-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6FNO/c10-8-1-2-9-6(3-4-11-9)7(8)5-12/h1-5,11H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDODFOIALPVOEQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=C1NC=C2)C=O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1374873-57-0 | |

| Record name | 5-fluoro-1H-indole-4-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(5,7-Dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propanoic acid](/img/structure/B2593487.png)

![(Z)-5-((2-((2-methoxyethyl)amino)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-((tetrahydrofuran-2-yl)methyl)-2-thioxothiazolidin-4-one](/img/structure/B2593495.png)

![2-Chloro-N-(2-propan-2-yl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-6-yl)propanamide](/img/structure/B2593501.png)

![1-(4-{[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}piperazin-1-yl)ethan-1-one](/img/structure/B2593502.png)

![5-chloro-2-(methylsulfanyl)-N-{2-[(pyrimidin-2-yl)amino]ethyl}pyrimidine-4-carboxamide](/img/structure/B2593503.png)

![4-(4-Benzylpiperazin-1-yl)-2-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine](/img/structure/B2593505.png)

![9-(2-methoxy-5-methylphenyl)-1-methyl-3-prop-2-enyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2593506.png)

![N-{1-[(4-chlorophenyl)methyl]-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl}-4-[(prop-2-enamido)methyl]benzamide](/img/structure/B2593509.png)